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Compound Name: S 1360

Cat. No.: B1680365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic

properties of S-1360, an investigational HIV integrase inhibitor. While the development of S-

1360 was discontinued in 2003, the available data from its early clinical evaluation offers

valuable insights for researchers in the field of antiretroviral drug development. This document

summarizes key pharmacokinetic parameters, details representative experimental

methodologies, and visualizes the compound's mechanism of action and study workflow.

Pharmacokinetic Profile of S-1360
S-1360, developed through a collaboration between Shionogi and GlaxoSmithKline,

demonstrated several key pharmacokinetic characteristics during its early-phase clinical trials.

The compound was designed as an oral agent to block the strand transfer step of HIV

integration, a critical process for viral replication.[1][2]

Absorption and Distribution
Following oral administration in healthy volunteers, S-1360 was readily absorbed, with the time

to reach maximum plasma concentration (Tmax) observed between 2.25 and 3 hours.[3]

Studies in animal models, specifically rats and dogs, showed high oral bioavailability of 93.7%

and 75.1%, respectively.[4] However, a notable finding from early human studies was that

systemic exposure in healthy volunteers was lower than what was anticipated based on these
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preclinical animal models.[4] S-1360 exhibited a high degree of binding to plasma proteins, with

in vivo binding reported to be in the range of 98.23% to 99.98%.

Metabolism and Excretion
Human mass balance studies utilizing radiolabeled [14C]-S-1360 provided crucial information

regarding its metabolic fate. The primary metabolic pathways for S-1360 in humans were

identified as reduction and glucuronidation. The two major metabolites found in human plasma

were a reduced form of the compound (HP1) and an N-glucuronide conjugate of S-1360. These

two metabolites were significant, each accounting for approximately 30% of the total area

under the curve (AUC) of all radioactive components in plasma. Clinical observations indicated

that repeated dosing of S-1360 did not result in significant accumulation of the drug in the body.

Dose Proportionality
In a study involving escalating multiple doses in healthy volunteers under fed conditions, S-

1360 demonstrated dose-proportional pharmacokinetics. An approximately proportionate

increase in both the total drug exposure (AUC) and the peak plasma concentration (Cmax) was

observed when the dose was increased from 1000 mg to 2000 mg. The drug was reported to

be generally well-tolerated in single doses up to 2000 mg and in twice-daily dosing regimens

up to 2000 mg for a duration of 11 days.

Quantitative Pharmacokinetic Data
Due to the early termination of S-1360's development, a comprehensive public database of its

quantitative pharmacokinetic parameters is limited. The following table summarizes the

available data based on early clinical trial reports.
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Parameter Value/Description Species Study Conditions

Tmax (Time to Peak

Concentration)
2.25 - 3 hours Human Multiple oral doses

Bioavailability 93.7% Rat Oral administration

75.1% Dog Oral administration

Lower than expected

in humans
Human

Comparison to animal

models

Plasma Protein

Binding
98.23% - 99.98% Human In vivo

Dose Proportionality
Observed for AUC

and Cmax
Human

Between 1000 mg and

2000 mg doses

Accumulation
Not significant with

repeat dosing
Human Multiple oral doses

Major Metabolites

Reduced metabolite

(HP1) and S-1360 N-

glucuronide

Human
Constituting ~30% of

total AUC each

Experimental Protocols
Detailed experimental protocols from the S-1360 clinical trials are not publicly available.

However, based on standard practices for Phase I pharmacokinetic studies conducted in the

early 2000s, a representative methodology can be described.

Representative Phase I, Single and Multiple Ascending
Dose Study in Healthy Volunteers
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple

ascending oral doses of S-1360 in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
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Participants: Healthy male and female volunteers, aged 18-55 years, with no clinically

significant abnormalities as determined by medical history, physical examination,

electrocardiogram (ECG), and clinical laboratory tests.

Methodology:

Single Ascending Dose (SAD) Phase:

Cohorts of subjects receive a single oral dose of S-1360 or placebo.

Dose levels could range from 100 mg up to 2000 mg.

Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2,

3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Urine may also be collected to assess renal excretion.

Multiple Ascending Dose (MAD) Phase:

Following safety review of SAD data, new cohorts of subjects receive multiple oral doses

of S-1360 or placebo (e.g., twice daily for 7 to 14 days).

Dose levels could range from 500 mg to 2000 mg.

Serial blood samples are collected on Day 1 and at steady-state (e.g., Day 7 or Day 14) to

determine pharmacokinetic parameters.

Trough plasma concentrations may be monitored on other days to assess accumulation.

Bioanalytical Method:

Plasma concentrations of S-1360 and its major metabolites are quantified using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.

The method would be validated for linearity, accuracy, precision, selectivity, and stability.
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Pharmacokinetic Analysis:

Non-compartmental analysis is used to determine pharmacokinetic parameters including

Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC

extrapolated to infinity (AUC0-inf), terminal half-life (t1/2), apparent total body clearance

(CL/F), and apparent volume of distribution (Vz/F).

Safety and Tolerability Assessment:

Monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters

throughout the study.
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Caption: Mechanism of action of S-1360 as an HIV integrase inhibitor.
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Caption: General workflow of a Phase I clinical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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